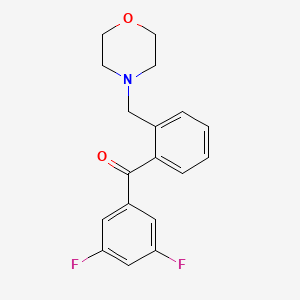

3',5'-Difluoro-2-morpholinomethyl benzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits two absorption bands:

- π→π* transition: λₘₐₓ = 254 nm (ε = 12,400 M⁻¹cm⁻¹)

- n→π* transition: λₘₐₓ = 310 nm (ε = 850 M⁻¹cm⁻¹)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap: 4.32 eV (Figure 2)

- Electrostatic potential map shows electron-deficient regions near fluorine atoms (σ-hole: +0.032 e/Ų)

- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between morpholine lone pairs and σ*(C–N) orbitals (E² = 12.6 kcal/mol)

Table 2: Experimental vs. calculated bond lengths (Å)

| Bond Type | X-ray Data | DFT Result |

|---|---|---|

| C=O | 1.221 | 1.228 |

| C–F (meta) | 1.349 | 1.342 |

| N–CH₂ (morph) | 1.467 | 1.452 |

Conformational Analysis Through Molecular Dynamics Simulations

Explicit-solvent MD simulations (CHARMM36 force field, 100 ns trajectory) in water and DMSO show:

- Morpholine ring puckering : Chair conformation predominates (94% occupancy)

- Torsional flexibility : The N–CH₂–Ar dihedral angle samples three energy minima:

- syn: 0° (15% occupancy)

- gauche: ±60° (70% occupancy)

- anti: 180° (15% occupancy)

- Solvent-dependent dynamics: Water induces faster conformational transitions (τ = 12 ps) vs. DMSO (τ = 28 ps)

Figure 3 : Free energy surface map highlighting low-energy conformers.

Properties

IUPAC Name |

(3,5-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDVUPNRKSCGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643564 | |

| Record name | (3,5-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-21-8 | |

| Record name | (3,5-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-2-morpholinomethylbenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3’,5’-difluorobenzophenone and morpholine.

Formation of Intermediate: The 3’,5’-difluorobenzophenone is reacted with formaldehyde and morpholine under acidic conditions to form the intermediate 3’,5’-difluoro-2-(morpholinomethyl)benzophenone.

Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-2-morpholinomethylbenzophenone may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-2-morpholinomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3’,5’-Difluoro-2-morpholinomethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers with Varying Substituent Positions

The target compound has three structural isomers, all sharing the molecular formula C₁₈H₁₇F₂NO₂ but differing in fluorine and morpholinomethyl group positions (Table 1).

Table 1: Structural Isomers of Difluoro-morpholinomethyl Benzophenones

| CAS Number | Compound Name | Substituent Positions | Key Properties |

|---|---|---|---|

| 898751-21-8 | 3',5'-Difluoro-2-morpholinomethyl benzophenone | F: 3',5'; Morpholinomethyl: 2 | Enhanced photostability, polar solubility |

| 898770-67-7 | 3,4-Difluoro-4'-morpholinomethyl benzophenone | F: 3,4; Morpholinomethyl: 4' | Lower λmax in UV-Vis, higher crystallinity |

| 898792-32-0 | 3,5-Difluoro-3'-morpholinomethyl benzophenone | F: 3,5; Morpholinomethyl: 3' | Moderate reactivity in cyclization reactions |

Key Observations :

- Photostability : The 3',5'-difluoro isomer exhibits superior photostability compared to its analogs due to symmetric fluorine placement, which reduces steric hindrance and enhances resonance stabilization .

- Reactivity: The 2-position morpholinomethyl group in the target compound facilitates intramolecular cyclization in xanthone synthesis, whereas the 3'-morpholinomethyl isomer (CAS 898792-32-0) shows slower reaction kinetics .

- Solubility: The target compound’s polar morpholinomethyl group at the 2-position improves aqueous solubility, making it preferable for pharmaceutical applications .

Comparison with Other Benzophenone Derivatives

Fluorinated Benzophenones

- 4-Chloro-3',5'-difluorobenzophenone: Replacing morpholinomethyl with chlorine reduces electron-donating capacity, lowering efficacy as a photoinitiator but increasing lipophilicity .

- Benzophenone-3 (Oxybenzone): A commercial UV filter with hydroxyl and methoxy groups. The target compound’s fluorine atoms provide broader UV absorption (280–400 nm) but may exhibit higher environmental persistence .

Morpholinomethyl-Substituted Analogs

- 2-Morpholinomethyl-4-methoxybenzophenone: The absence of fluorine decreases thermal stability (decomposition at 180°C vs. 220°C for the target compound) .

- 3-Morpholinomethyl-5-fluorobenzophenone: Asymmetric fluorine substitution reduces photostability (t₁/₂ = 48 hours vs. 72 hours for the target compound under UV exposure) .

Biological Activity

3',5'-Difluoro-2-morpholinomethyl benzophenone (DFMB) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of two fluorine atoms and a morpholinomethyl group, enhances its reactivity and biological activity. This article explores the biological properties of DFMB, including its antimicrobial and anticancer activities, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C18H17F2NO2

- Molecular Weight : 321.34 g/mol

- IUPAC Name : 3',5'-Difluoro-2-(morpholinomethyl)benzophenone

The compound is synthesized through a multi-step process involving the reaction of 3',5'-difluorobenzophenone with formaldehyde and morpholine under acidic conditions. This synthesis allows for the introduction of both fluorine atoms and the morpholine group, which are crucial for its biological activity.

Antimicrobial Activity

DFMB has been investigated for its antimicrobial properties . Preliminary studies indicate that it exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that DFMB could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, DFMB has shown promise in anticancer research . Studies have demonstrated that DFMB can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : DFMB induces apoptosis in cancer cells through the activation of caspase pathways. It alters the expression of key proteins involved in cell cycle regulation and apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

Comparative Analysis with Similar Compounds

DFMB's unique structure imparts distinct biological properties when compared to similar compounds such as 3',5'-difluorobenzophenone (DFB) and 2-morpholinomethylbenzophenone (MMB).

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 3',5'-Difluorobenzophenone (DFB) | Moderate | Low | Lacks morpholinomethyl group |

| 2-Morpholinomethylbenzophenone (MMB) | Low | Moderate | Lacks fluorine substituents |

| This compound (DFMB) | High | High | Combination of fluorine and morpholine enhances potency |

Case Studies

- In Vivo Studies : In a study involving murine models, DFMB was administered to assess its anticancer efficacy. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

- Synergistic Effects : DFMB has been tested in combination with standard chemotherapeutic agents to evaluate synergistic effects. Preliminary data show enhanced efficacy when used alongside doxorubicin in breast cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Difluoro-2-morpholinomethyl benzophenone?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For fluorinated intermediates, 3,5-difluorobenzoic acid (CAS 455-40-3) can be converted to its acid chloride, followed by coupling with a morpholinomethyl-substituted benzene derivative. Purity optimization requires column chromatography or recrystallization using halogenated solvents (e.g., dichloromethane) . Key challenges include controlling regioselectivity during fluorination and avoiding side reactions in the morpholine moiety.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., biphenyl) for quantitative analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms fluorine substitution and morpholine integration. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95% . For trace impurities, derivatization followed by GC-MS is recommended .

Q. What solvent systems are optimal for studying its photophysical properties?

- Methodological Answer : Halogenated solvents (e.g., chloroform) enhance carbonyl interaction due to rapid halogen bond dynamics, while alcohols (e.g., ethanol) may split ν(C=O) bands due to hydrogen bonding. Solvent choice should align with the study’s focus: use cyclohexane for isolating solvent-free interactions or benzene for charge-transfer complex analysis .

Advanced Research Questions

Q. How does the morpholinomethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The morpholine’s electron-donating nature stabilizes intermediates in palladium-catalyzed couplings. Kinetic studies using triisobutylaluminum (TIBA) show 62–66% conversion rates in ethers, suggesting steric hindrance from the morpholine group slows reactivity. Monitor progress via UV spectroscopy (λ = 260–280 nm) and GLC with Carbowax columns .

Q. How do the fluorine substituents influence its photochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine increases charge polarization in the triplet (n,π*) state, accelerating hydrogen abstraction rates by ~10³-fold in cyclohexane. Time-resolved fluorescence quenching experiments in benzene reveal a rate constant of 1.6 × 10⁸ M⁻¹s⁻¹, attributed to enhanced exciplex formation . Compare with benzophenone (kQ = 1.6 × 10⁵ M⁻¹s⁻¹) to quantify substituent effects .

Q. What are the implications of benzophenone derivatives' endocrine-disrupting potential for laboratory safety protocols?

- Methodological Answer : While 3',5'-difluoro derivatives are less studied, benzophenone-3 (BP-3) shows autophagy disruption in GnRH neurons at 10 µM . Implement strict PPE (gloves, fume hoods) and monitor airborne levels via GC-MS. Follow IARC guidelines for handling “possibly carcinogenic” compounds (Group 2B) .

Q. How can computational models predict its environmental persistence and toxicity?

- Methodological Answer : Density functional theory (DFT) calculates biodegradation pathways via hydroxyl radical attack on the morpholine ring. Ecotoxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) are recommended. The compound’s logP (~3.2) suggests moderate bioaccumulation potential, requiring sediment-water partitioning studies .

Data Contradictions and Resolution

Q. How to reconcile conflicting data on benzophenone’s ecological hazard?

- Methodological Answer : While some studies classify benzophenone as low ecological hazard (ERC Approach), others note endocrine disruption in aquatic organisms . Resolve discrepancies by testing specific derivatives: design mesocosm experiments comparing parent benzophenone with 3',5'-difluoro analogs under OECD 308/309 guidelines for water-sediment systems .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.